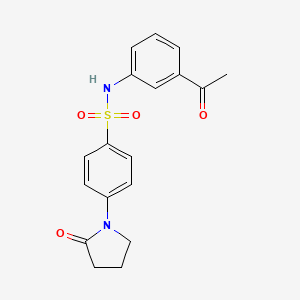
2-(dimethylamino)ethyl 1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 1H-indole-3-carboxylate (DMAC) is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DMAC is a derivative of indole, which is a common organic compound found in many natural products such as tryptophan, serotonin, and melatonin. DMAC has been synthesized using various methods, and it has been shown to have potential applications in scientific research due to its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation and immune function.
Biochemical and Physiological Effects:
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to modulate the activity of various neurotransmitters and receptors, which may contribute to its potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high purity and yield when synthesized using established methods. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate is also relatively stable and has been shown to have low toxicity in various cell lines. However, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has limitations, including its limited solubility in water, which may affect its bioavailability and potential applications in vivo. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate may have off-target effects due to its inhibition of various enzymes and receptors, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate, including its potential applications in drug development. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate may have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to fully understand the mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate and its potential applications in various fields.
合成法
2-(dimethylamino)ethyl 1H-indole-3-carboxylate can be synthesized using different methods, including the reaction of indole-3-carboxylic acid with N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of indole-3-carboxylic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. These methods have been shown to yield 2-(dimethylamino)ethyl 1H-indole-3-carboxylate with high purity and yield.
科学的研究の応用
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to have potential applications in cancer research, as it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(dimethylamino)ethyl 1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)7-8-17-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAXBWXRFLPMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)ethyl 1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)







![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)